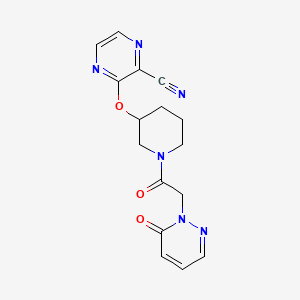

3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c17-9-13-16(19-7-6-18-13)25-12-3-2-8-21(10-12)15(24)11-22-14(23)4-1-5-20-22/h1,4-7,12H,2-3,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZYJZLYVADMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile represents a novel class of pyridazine derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Core Structure : The compound features a pyrazine ring linked to a piperidine moiety, which is further substituted with a 6-oxopyridazin moiety and an acetyl group.

- Functional Groups : Key functional groups include carbonitrile and ether linkages, which may contribute to its biological properties.

Anticancer Properties

Research indicates that pyridazinone derivatives, including compounds similar to this compound, exhibit significant anticancer activity. In particular:

- Mechanism of Action : These compounds have been shown to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, they may inhibit the MYC oncogene, which is often overexpressed in various cancers .

| Study | Findings |

|---|---|

| Demonstrated modulation of MYC signaling in cancer cells. | |

| Compounds exhibited synergistic effects with cisplatin, enhancing apoptosis in HCT116 cells. |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : Similar pyridazinone derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), which is critical for neurotransmitter regulation. This inhibition could have implications for neurodegenerative diseases .

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Significant inhibition observed in related pyridazinone derivatives. |

Case Studies

Several case studies highlight the efficacy of related compounds:

- Cisplatin Sensitization : A study found that certain derivatives enhanced the effectiveness of cisplatin in treating colorectal cancer by inducing apoptosis through specific molecular pathways .

- Neuroprotective Effects : Research indicated that some pyridazinone derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neuroprotection .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below compares key structural elements and substituents:

Key Observations:

- Pyridazinone Core: All compounds retain the 6-oxopyridazin-1(6H)-yl moiety, critical for hydrogen bonding and π-stacking interactions .

- Linker Diversity : The target compound uses an acetyl-piperidine linker, whereas analogs employ piperazine (compound 3) or benzylsulfonamide (compound 5c) groups, altering solubility and target affinity .

- Substituent Effects: Electron-withdrawing groups (e.g., 4-cyano in 5c) enhance metabolic stability, while bulky groups (e.g., benzylpiperidine in S5) may improve selectivity .

Activity Trends:

- Piperazine-containing analogs (e.g., compound 3) show broader target promiscuity due to flexible nitrogen atoms, whereas rigid pyrazine carbonitriles (target compound) may favor kinase selectivity .

Physicochemical Properties

- HRMS/NMR Data: Target compound: No spectral data provided, but molecular weight (340.34) is lower than 5c (405.06 [M+Na]+), reflecting fewer aromatic substituents . Compound 5c: ¹H NMR shows distinct aromatic protons (δ 7.90–7.64 ppm) and a cyanobenzyloxy group (δ 5.35 ppm) .

Q & A

Q. What are the key synthetic steps and challenges in preparing 3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

Methodological Answer: The synthesis involves:

Pyridazine Core Formation : Condensation of hydrazine derivatives with dicarbonyl precursors under controlled pH (5.5–6.5) and reflux conditions in ethanol .

Piperidine Functionalization : Acetylation of the piperidine ring using 2-(6-oxopyridazin-1(6H)-yl)acetic acid, requiring anhydrous DMF and coupling agents (e.g., HATU) at 0–5°C to minimize side reactions .

Ether Linkage Formation : Nucleophilic substitution between the pyrazine carbonitrile and piperidine intermediate, optimized at 60–80°C in THF with K₂CO₃ as a base .

Challenges : Low yields (~30–40%) during acetylation due to steric hindrance; purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is critical to isolate the product .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine and pyrazine rings. For example, the pyridazine C=O group shows a carbonyl signal at ~168 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 411.1287) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological testing) .

Advanced Research Questions

Q. How can computational modeling guide the prediction of bioactivity and target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or MAPK). The pyridazine and pyrazine moieties show hydrogen bonding with catalytic lysine residues (binding energy ≤ −8.5 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) evaluate stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Data Interpretation : Cross-validate computational results with in vitro kinase inhibition assays (IC₅₀ ≤ 50 nM suggests high potency) .

Q. How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., ATP concentration = 1 mM, pH 7.4). Discrepancies may arise from varying assay temperatures (25°C vs. 37°C) .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed acetyl group) that may alter activity .

- Structural Analog Testing : Synthesize derivatives (e.g., replacing pyridazine with pyrimidine) to isolate pharmacophores responsible for activity .

Q. What strategies optimize reaction yields while minimizing byproducts?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial design (e.g., 2³ matrix) to test variables: temperature (40–80°C), solvent (DMF vs. THF), and catalyst (K₂CO₃ vs. Cs₂CO₃). Response surface methodology identifies optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time for acetylation from 12 h to 30 min, improving yields by 15–20% .

- In-line FTIR Monitoring : Tracks intermediate formation (e.g., acetylpiperidine at 1740 cm⁻¹) to terminate reactions at completion .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

-

Core Modifications : Synthesize analogs with:

-

Bioactivity Profiling : Test analogs against a panel of 50 kinases. A >10-fold selectivity for JAK2 over EGFR indicates scaffold specificity .

-

Data Table :

Analog IC₅₀ (JAK2) IC₅₀ (EGFR) Selectivity Ratio Parent Compound 12 nM 150 nM 12.5 Pyrimidine Analog 45 nM 480 nM 10.7 Morpholine Derivative 8 nM 220 nM 27.5

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.